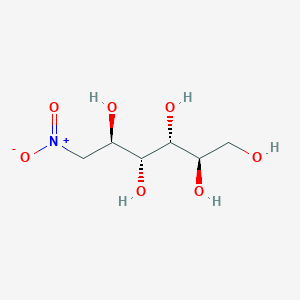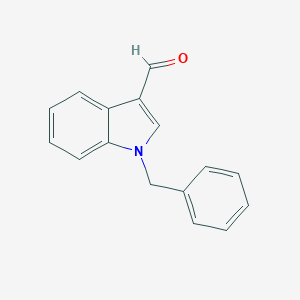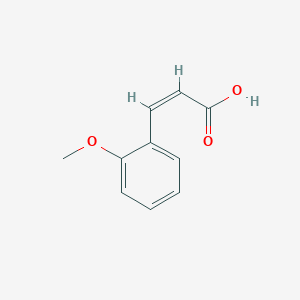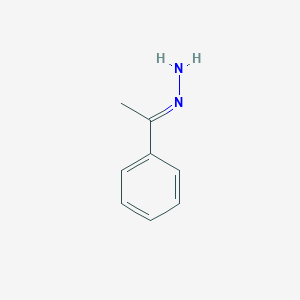
1-phenylethanone hydrazone
Descripción general
Descripción
1-phenylethanone hydrazone is an organic compound with the molecular formula C8H10N2. It is a derivative of acetophenone, where the carbonyl group is replaced by a hydrazone group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Métodos De Preparación
1-phenylethanone hydrazone can be synthesized through the reaction of acetophenone with hydrazine. The reaction typically occurs under basic conditions, where acetophenone and hydrazine hydrate are mixed in the presence of a base such as sodium hydroxide. The reaction mixture is then heated, leading to the formation of 1-phenylethan-1-one hydrazone, which can be isolated by crystallization .
Análisis De Reacciones Químicas
1-phenylethanone hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding azine.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-phenylethanone hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-phenylethanone hydrazone involves its interaction with various molecular targets. It can form stable complexes with metal ions, which can then participate in catalytic reactions. Additionally, it can act as a ligand in coordination chemistry, forming complexes with transition metals. These interactions can influence various biochemical pathways and processes .
Comparación Con Compuestos Similares
1-phenylethanone hydrazone can be compared with similar compounds such as:
Acetophenone oxime: Similar in structure but contains an oxime group instead of a hydrazone group.
Benzaldehyde hydrazone: Contains a benzaldehyde moiety instead of an acetophenone moiety.
Phenylhydrazine: Contains a phenyl group attached to a hydrazine moiety.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, making it a valuable intermediate in the production of various chemical compounds .
Propiedades
Número CAS |
13466-30-3 |
|---|---|
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
(E)-1-phenylethylidenehydrazine |
InChI |
InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3/b10-7+ |
Clave InChI |
LEXOZHHIDPMMAC-JXMROGBWSA-N |
SMILES isomérico |
C/C(=N\N)/C1=CC=CC=C1 |
SMILES |
CC(=NN)C1=CC=CC=C1 |
SMILES canónico |
CC(=NN)C1=CC=CC=C1 |
| 13466-30-3 | |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


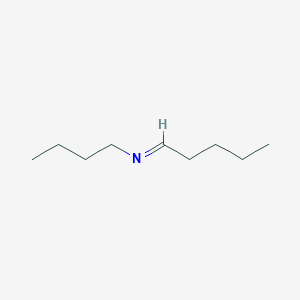
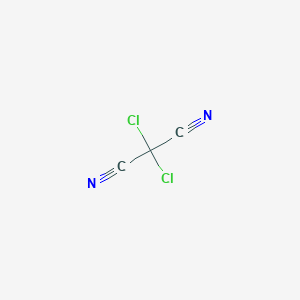
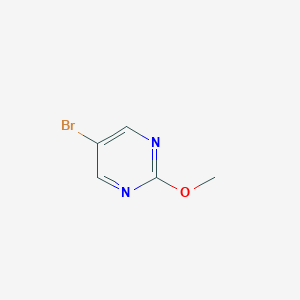
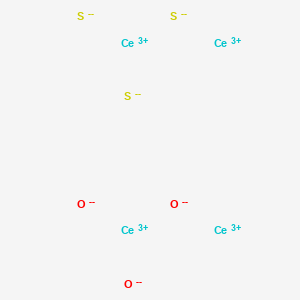
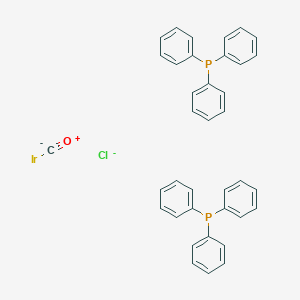

![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)

